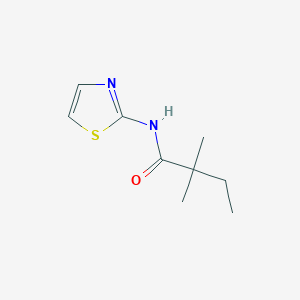![molecular formula C14H17N3OS B11170849 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170849.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications across various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced by reacting the thiadiazole intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis: Utilizing batch reactors for the cyclization and coupling reactions.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of a thiadiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H17N3OS |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)9-11-16-17-13(19-11)15-12(18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
Clé InChI |
DDWYIFRMAMHPLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11170786.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11170794.png)
![N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11170800.png)

![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B11170816.png)
![Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11170826.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170833.png)
![1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11170839.png)
![2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11170840.png)

![Benzoic acid, 4-[1-oxo-2-(2-thienyl)ethylamino]-, methyl ester](/img/structure/B11170843.png)

![N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B11170857.png)

